2-Acétylamino-2-cyanoacétamide

Vue d'ensemble

Description

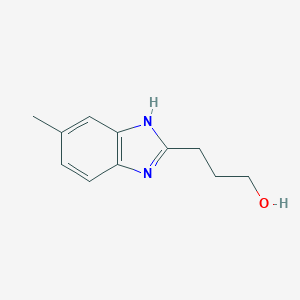

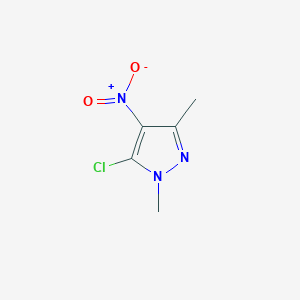

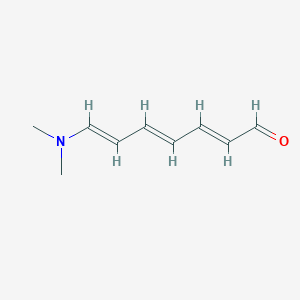

2-Acetylamino-2-cyano-acetamide is a compound with the molecular formula C5H7N3O2 . It has a molecular weight of 141.13 g/mol . The IUPAC name for this compound is 2-acetamido-2-cyanoacetamide .

Synthesis Analysis

The synthesis of cyanoacetamides like 2-Acetylamino-2-cyano-acetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The InChI representation of 2-Acetylamino-2-cyano-acetamide isInChI=1S/C5H7N3O2/c1-3(9)8-4(2-6)5(7)10/h4H,1H3,(H2,7,10)(H,8,9) . The Canonical SMILES representation is CC(=O)NC(C#N)C(=O)N . Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

2-Acetylamino-2-cyano-acetamide has a molecular weight of 141.13 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 141.053826475 g/mol . The Topological Polar Surface Area is 96 Ų .Applications De Recherche Scientifique

Synthèse d'hétérocycles

Les cyanoacétamides, y compris la 2-acétamido-2-cyanoacétamide, sont des précurseurs polyvalents dans la synthèse d'un ensemble de composés organiques pharmacologiquement actifs et d'agrochimiques . Ils sont particulièrement utiles dans la synthèse d'hétérocycles à cinq et six chaînons et de leurs hétérocycles fusionnés .

Réactivité des dérivés de cyanoacétamide

Les groupes cyano et carbonyle de ces composés réagissent efficacement avec des réactifs bidentés courants pour donner une variété d'hétérocycles . De plus, le groupe méthylène de ces composés peut participer à un groupe de réactions de condensation et de substitution .

Synthèse de composés monocycliques

Des composés monocycliques avec des cycles à cinq ou six chaînons avec un ou plusieurs hétéroatomes peuvent être synthétisés en utilisant des cyanoacétamides .

Synthèse d'hétérocycles fusionnés

Les cyanoacétamides peuvent être utilisées pour synthétiser des hétérocycles fusionnés, y compris des hétérocycles fusionnés carbocycliques, deux hétérocycles fusionnés, trois hétérocycles fusionnés et des composés spiro .

Synthèse de nanosystèmes hybrides

Une nouvelle molécule de curcuminoïde a été conçue et synthétisée, contenant une chaîne centrale -(CH2)2-COOH au carbone α de la partie céto-énolique de la structure . Le groupe acide carboxylique est ajouté pour réagir avec les groupes amino exposés sur les nanoparticules d'oxyde de silicium (nSiO2), formant une liaison amide pour attacher la partie curcuminoïde au nSiO2 de manière covalente .

Propriétés optiques des nanosystèmes hybrides

Le nanosystème hybride synthétisé, nSiO2-NHCO-CCM, présente des propriétés d'émission significatives, avec une émission maximale à 538 nm dans le dichlorométhane

Mécanisme D'action

Target of Action

2-Acetylamino-2-cyano-acetamide, also known as 2-acetamido-2-cyanoacetamide, is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This allows 2-acetamido-2-cyanoacetamide to interact with its targets and induce changes at the molecular level.

Biochemical Pathways

It’s known that cyanoacetamide derivatives, in general, have diverse biological activities and have drawn the attention of biochemists in the last decade . They are used in the synthesis of various organic heterocycles, highlighting their potential in evolving better chemotherapeutic agents .

Result of Action

Given its role in the synthesis of biologically active compounds, it’s likely that its action results in the formation of various heterocyclic compounds .

Action Environment

It’s known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions , suggesting that the compound’s action may be influenced by environmental factors such as temperature and solvent conditions.

Propriétés

IUPAC Name |

2-acetamido-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3(9)8-4(2-6)5(7)10/h4H,1H3,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEWMEZOBFGNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336910 | |

| Record name | 2-Acetylamino-2-cyano-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14056-39-4 | |

| Record name | 2-Acetylamino-2-cyano-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Acetylamino-2-cyano-acetamide in the context of mosquito control?

A1: The research paper highlights the rising global interest in utilizing naturally available phyto-products like 2-Acetylamino-2-cyano-acetamide as safer alternatives to synthetic chemical pesticides for mosquito control []. This compound, identified as a major component in Leucas crustacea leaf methanol extract, exhibited promising adulticidal activity against Aedes aegypti and Culex quinquefasciatus mosquitoes [].

Q2: What is the reported efficacy of 2-Acetylamino-2-cyano-acetamide against mosquitoes?

A2: The study demonstrated that 2-Acetylamino-2-cyano-acetamide exhibited potent adulticidal activity against both Aedes aegypti and Culex quinquefasciatus []. Although the exact mechanism of action remains unclear, the research suggests that this compound, along with other phytochemicals identified in the Leucas crustacea extract, could contribute to its overall efficacy in controlling mosquito populations []. Further research is needed to fully understand the compound's mode of action and to evaluate its potential for development into a novel phyto-mosquitocide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)